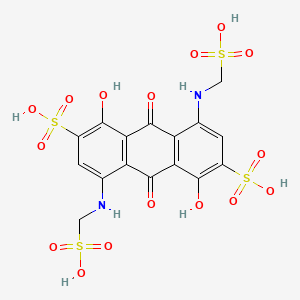![molecular formula C7H2BrN3S B12819179 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and thiocyanate under controlled conditions to form the thiazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Major Products: The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromo-2-mercaptothiazolo[4,5-b]pyridine: Similar structure but with a mercapto group instead of a cyano group.
Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents at the 2- and 6-positions.
Uniqueness: 6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2BrN3S |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrN3S/c8-4-1-5-7(10-3-4)11-6(2-9)12-5/h1,3H |
InChI Key |
TXZHBWGSOKICQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)




![Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)


